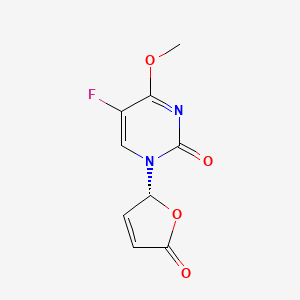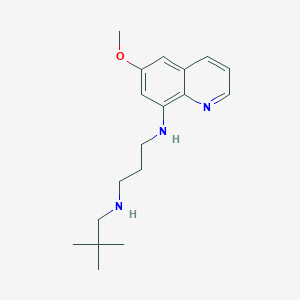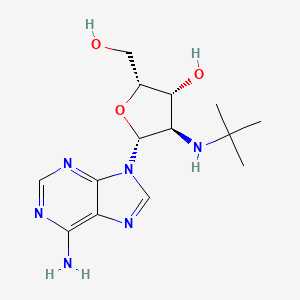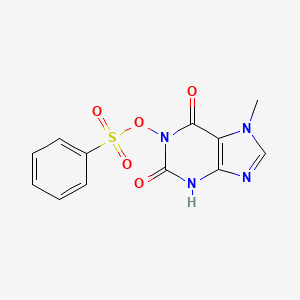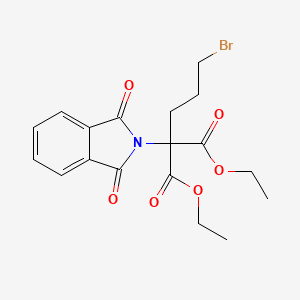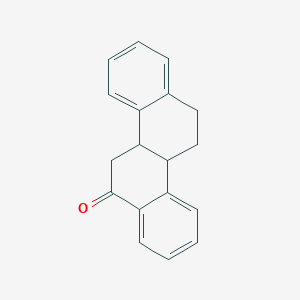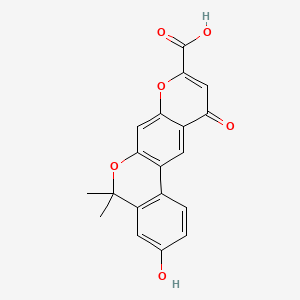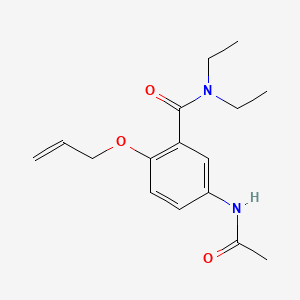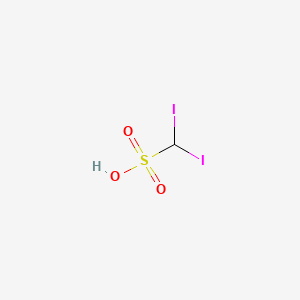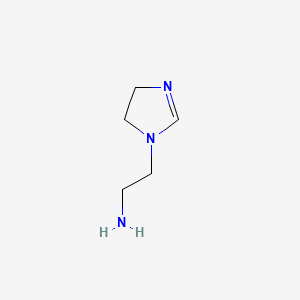
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrabrominated isoindole core attached to a fluorenyl group, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves the following steps:
Bromination: The starting material, 2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindole derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Applications De Recherche Scientifique
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science: The compound’s structural properties make it a candidate for developing new materials with specific mechanical and thermal characteristics.
Medicinal Chemistry: Researchers are exploring its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Chemical Sensors: Its ability to undergo specific reactions makes it useful in developing chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione depends on its application:
In Organic Electronics: The compound’s electronic properties facilitate charge transport and light emission, making it effective in OLEDs and photovoltaic cells.
In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism involves binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9h-Fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: The non-brominated version of the compound, which lacks the tetrabromo substitution.
4,5,6,7-Tetrachloro-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: A similar compound with chlorine atoms instead of bromine.
4,5,6,7-Tetrafluoro-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione: A fluorinated analog with different electronic properties.
Uniqueness
4,5,6,7-Tetrabromo-2-(9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its tetrabromo substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and chemical sensors.
Propriétés
Numéro CAS |
6633-32-5 |
|---|---|
Formule moléculaire |
C21H9Br4NO2 |
Poids moléculaire |
626.9 g/mol |
Nom IUPAC |
4,5,6,7-tetrabromo-2-(9H-fluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H9Br4NO2/c22-16-14-15(17(23)19(25)18(16)24)21(28)26(20(14)27)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |
Clé InChI |
UXLJTEQIUAHCNX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=C(C4=O)C(=C(C(=C5Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


